![molecular formula C20H14FNO2 B3396283 (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate CAS No. 1011620-67-9](/img/structure/B3396283.png)
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate
Overview
Description
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate is a chemical compound that belongs to the family of benzene derivatives. It is a yellow solid with a molecular weight of 357.36 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The mechanism of action of (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate is not yet fully understood. However, studies have suggested that this compound may act by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound can have significant biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of cancer cells. Additionally, this compound has been shown to have low toxicity levels.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate in lab experiments is its low toxicity levels. This makes it a safer compound to work with compared to other chemicals that are commonly used in research. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.
Future Directions
There are several future directions for research involving (E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate. One of the areas of research is the development of new anti-cancer drugs based on this compound. Additionally, this compound can be further studied for its potential applications in material science and organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Conclusion:
This compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been studied for its anti-cancer and anti-inflammatory properties and has been shown to have low toxicity levels. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
Scientific Research Applications
(E)-4-(2-(pyridin-2-yl)vinyl)phenyl 4-fluorobenzoate has been studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been evaluated for its anti-cancer and anti-inflammatory properties. Studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation in the body.
properties
IUPAC Name |
[4-[(E)-2-pyridin-2-ylethenyl]phenyl] 4-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO2/c21-17-9-7-16(8-10-17)20(23)24-19-12-5-15(6-13-19)4-11-18-3-1-2-14-22-18/h1-14H/b11-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAJZEGNQTXTBD-NYYWCZLTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)/C=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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